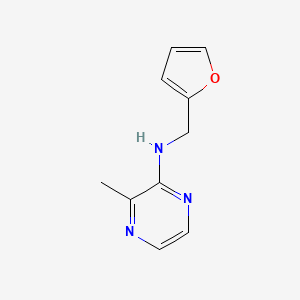

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPWDSGUCLXIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine typically involves the reaction of furan-2-ylmethanamine with 3-methylpyrazin-2-amine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method uses microwave radiation to accelerate the reaction between furan-2-ylmethanamine and 3-methylpyrazin-2-amine, resulting in higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazine rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Pyrazine/Tetrazole Scaffolds

Table 1: Structural and Functional Comparison of Key Derivatives

Key Observations :

- Core Scaffold Influence : Tetrazole derivatives (e.g., compound 8a) exhibit superior antimicrobial activity compared to thiourea analogs due to enhanced electron-withdrawing effects and metabolic stability .

- The methyl group in the target compound may offer steric advantages over bulkier substituents .

Key Observations :

Table 3: Antimicrobial and Cytotoxic Activities

Key Observations :

Biological Activity

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazine moiety, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in medicinal chemistry applications.

Target of Action

The primary target for this compound is the epidermal growth factor receptor (EGFR) . Binding to EGFR inhibits its activity, which is crucial in the proliferation of cancer cells.

Biochemical Pathways

The compound influences the EGFR signaling pathway , leading to downstream effects that can inhibit cancer cell growth. This inhibition is significant as it can disrupt the signaling cascades that promote tumor survival and proliferation.

Anticancer Activity

Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies indicate that it effectively reduces cell viability in several cancer types, suggesting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15.2 | Significant growth inhibition |

| MCF7 (Breast) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical) | 10.0 | High sensitivity |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on neuropharmacological pathways. It shows promise as a monoamine oxidase B (MAO-B) inhibitor , which may enhance cognitive function without inducing hyperexcitability in neuronal circuits .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation, particularly in lung and breast cancer models.

- Neuropharmacological Evaluation : Another study assessed the impact of this compound on synaptic transmission in the hippocampus of rats. Administration of the compound improved basic synaptic transmission and long-term potentiation without altering seizure thresholds, indicating potential cognitive-enhancing effects .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were evaluated for this compound derivatives. The results showed favorable properties for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.